(4-Methylphenyl)sulfonyl acetate
Overview
Description
Synthesis Analysis
Synthesis techniques for related sulfonamide compounds, such as 4-methyl-N-(3-nitrophenyl)benzene sulfonamide and methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, involve reactions that utilize specific sulfonamide precursors and conditions to achieve the desired chemical structures. These methods highlight the synthetic pathways that could be analogous or applicable to "(4-Methylphenyl)sulfonyl acetate" (Sarojini et al., 2013); (Gültekin et al., 2020).
Molecular Structure Analysis
The molecular structure of similar sulfonamide compounds has been characterized using various spectroscopic and computational methods, revealing detailed insights into their geometrical configurations, vibrational frequencies, and electronic properties. These studies provide a foundation for understanding the molecular structure of "(4-Methylphenyl)sulfonyl acetate" and its behavior at the atomic level (Sarojini et al., 2013); (Gültekin et al., 2020).
Chemical Reactions and Properties
Research on related compounds demonstrates various chemical reactions, including cyclooxygenase inhibition, which provides insights into the chemical reactivity and potential biological activities of "(4-Methylphenyl)sulfonyl acetate." These studies offer a glimpse into the compound's chemical behavior and interactions (Harrak et al., 2010).
Physical Properties Analysis
The physical properties, such as thermal stability and crystal structure, of similar sulfonamide compounds have been thoroughly investigated, providing valuable data for understanding the stability and structural characteristics of "(4-Methylphenyl)sulfonyl acetate" (Sarojini et al., 2013).
Chemical Properties Analysis
Studies on the chemical properties, including electrostatic potential, frontier molecular orbitals, and reactivity descriptors, of sulfonamide derivatives, highlight the electronic characteristics and reactivity patterns that can be expected for "(4-Methylphenyl)sulfonyl acetate." These insights are crucial for predicting the compound's behavior in chemical reactions and its potential applications (Sarojini et al., 2013); (Gültekin et al., 2020).
Scientific Research Applications
1. Anticancer Agent Derivatives
- Stability in Anticancer Agents : (4-Methylphenyl)sulfonyl acetate derivatives were evaluated for their stability as potential anticancer agents. Studies found that specific structural modifications, such as prodrug derivatization, could influence the stability and degradation mechanisms of these compounds (Pretzer & Repta, 1987).
2. Organic Synthesis
- Synthesis of Indolizidines : This compound has been used in the synthesis of indolizidines, showing its utility in organic chemistry for constructing complex molecular structures. Its nucleophilic properties facilitate cyclization reactions, which are significant for alkaloid synthesis (Michael et al., 2004).
- Formation of Indole Derivatives : Research also indicates its application in the efficient preparation of 4-substituted indole derivatives. This process involves nucleophilic addition and cyclization reactions, proving useful in synthesizing intermediates for alkaloids and dopamine agonists (Fuji et al., 1992).
3. Coordination Chemistry
- Cadmium Complexes : Studies have investigated the electrochemical synthesis of cadmium complexes with (4-Methylphenyl)sulfonyl derivatives. These complexes have diverse molecular geometries and potential applications in materials science (Cabaleiro et al., 1999).
4. Enzyme Inhibitory Activity
- α-Glucosidase and Acetylcholinesterase Inhibitors : Research in 2019 explored the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties derived from (4-Methylphenyl)sulfonyl acetate. These compounds demonstrated substantial inhibitory activity, highlighting their potential pharmaceutical significance (Abbasi et al., 2019).
5. Analytical Chemistry
- Chromatography Method Development : This compound has also been used in developing chromatographic methods for determining other compounds in complex matrices. This highlights its utility in analytical chemistry (Bhavani et al., 2020).
Future Directions
The future directions in the research and application of sulfonyl compounds like “(4-Methylphenyl)sulfonyl acetate” could involve further exploration of sulfinyl radicals in organic synthesis . This could potentially lead to the development of new methodologies for assembling valuable sulfoxide compounds .
properties
IUPAC Name |
(4-methylphenyl)sulfonyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-7-3-5-9(6-4-7)14(11,12)13-8(2)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAJUPONZOXFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303414 | |
Record name | (4-methylphenyl)sulfonyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)sulfonyl acetate | |
CAS RN |
26908-82-7 | |
Record name | NSC158268 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-methylphenyl)sulfonyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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